N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Overview
Description
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a nitrofuran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate can then be further reacted with 4-hydroxy-3-nitrobenzaldehyde under specific conditions to introduce the nitrofuran moiety . The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death . The nitrofuran group can generate reactive oxygen species (ROS) upon reduction, causing oxidative damage to cellular components . These combined effects contribute to the compound’s antimicrobial and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- Benzoxazole derivatives with various substituents
Uniqueness
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to the combination of its benzoxazole and nitrofuran moieties, which confer distinct biological activities. The presence of both hydroxyl and nitro groups allows for diverse chemical reactivity and potential for functionalization .
Properties
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c1-10-2-5-15-13(8-10)21-19(28-15)12-9-11(3-4-14(12)23)20-18(24)16-6-7-17(27-16)22(25)26/h2-9,23H,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNZOFBUMJGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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